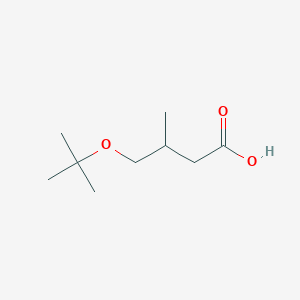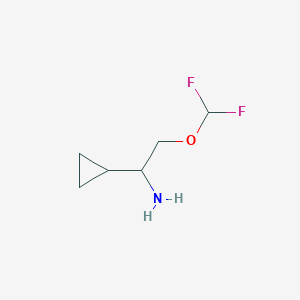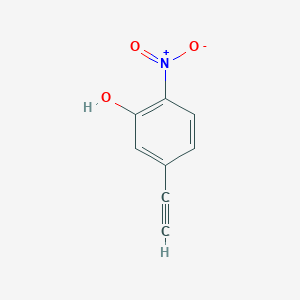
5-Ethynyl-2-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethynyl-2-nitrophenol is an organic compound characterized by the presence of an ethynyl group and a nitro group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2-nitrophenol typically involves multi-step reactions starting from phenol derivatives. One common method includes the nitration of phenol to introduce the nitro group, followed by the introduction of the ethynyl group through a coupling reaction. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Ethynyl-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ethynyl group can participate in reduction reactions to form different derivatives.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonic acids are employed.
Major Products: The major products formed from these reactions include various substituted phenols, amines, and other derivatives depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Ethynyl-2-nitrophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Ethynyl-2-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethynyl group can also participate in reactions that modify the compound’s activity and specificity.
Comparaison Avec Des Composés Similaires
2-Nitrophenol: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
4-Ethynylphenol: Lacks the nitro group, resulting in different chemical and biological properties.
5-Ethynyl-2-aminophenol: A reduced form of 5-Ethynyl-2-nitrophenol with an amine group instead of a nitro group.
Uniqueness: this compound is unique due to the presence of both the ethynyl and nitro groups, which confer distinct reactivity and potential applications. Its dual functionality allows for diverse chemical transformations and biological activities, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C8H5NO3 |
|---|---|
Poids moléculaire |
163.13 g/mol |
Nom IUPAC |
5-ethynyl-2-nitrophenol |
InChI |
InChI=1S/C8H5NO3/c1-2-6-3-4-7(9(11)12)8(10)5-6/h1,3-5,10H |
Clé InChI |
AABVORVHOMZVLT-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=C(C=C1)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


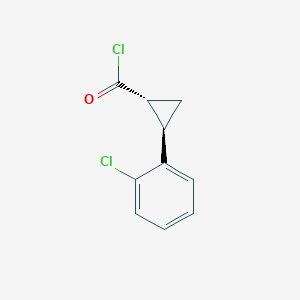
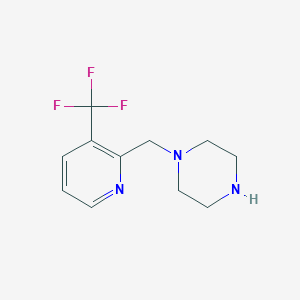
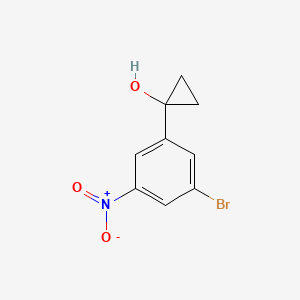
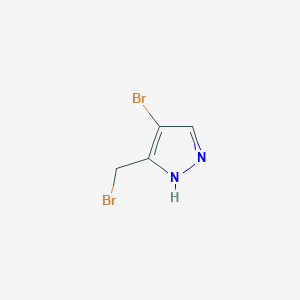
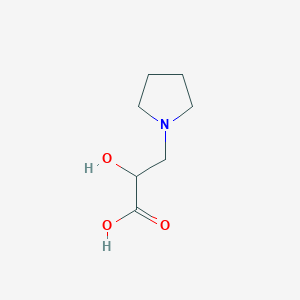
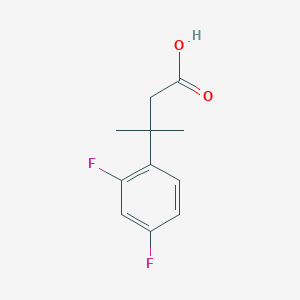
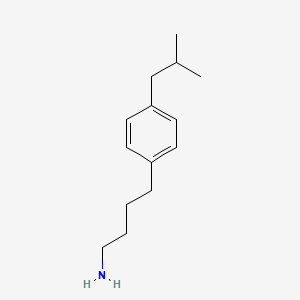
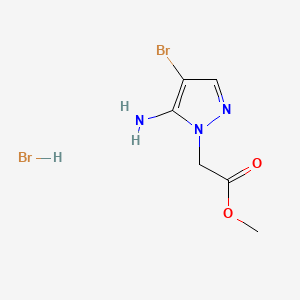
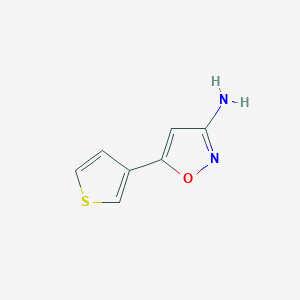
![tert-butyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride](/img/structure/B15322056.png)

